3-Iodo-2-methylbenzotrifluoride

CAS No.: 863111-55-1

Cat. No.: VC8456706

Molecular Formula: C8H6F3I

Molecular Weight: 286.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 863111-55-1 |

|---|---|

| Molecular Formula | C8H6F3I |

| Molecular Weight | 286.03 g/mol |

| IUPAC Name | 1-iodo-2-methyl-3-(trifluoromethyl)benzene |

| Standard InChI | InChI=1S/C8H6F3I/c1-5-6(8(9,10)11)3-2-4-7(5)12/h2-4H,1H3 |

| Standard InChI Key | RGOUOPUELKSWEC-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC=C1I)C(F)(F)F |

| Canonical SMILES | CC1=C(C=CC=C1I)C(F)(F)F |

Introduction

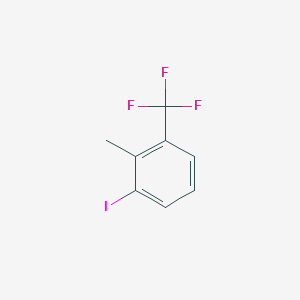

Structural and Chemical Properties of 3-Iodo-2-methylbenzotrifluoride

Molecular Architecture

The compound features a benzene ring with three substituents:

-

Trifluoromethyl (-CF): A strong electron-withdrawing group at the 1-position, enhancing electrophilic substitution resistance.

-

Methyl (-CH): An electron-donating group at the 2-position, directing further substitution to the 5- or 6-positions.

-

Iodo (-I): A heavy halogen at the 3-position, contributing to molecular polarizability and potential coupling reactivity .

The interplay of these groups creates a sterically hindered and electronically diverse system, influencing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Physicochemical Characteristics

While experimental data specific to 3-iodo-2-methylbenzotrifluoride is limited, analogous compounds suggest:

-

Molecular Weight: ~290.02 g/mol.

-

Melting Point: Estimated 80–100°C (based on trifluoromethyl and iodine contributions to lattice energy).

-

Solubility: Likely low in polar solvents (e.g., water) but moderate in aprotic solvents (e.g., DMSO, THF).

Synthetic Pathways and Methodological Considerations

Retrosynthetic Analysis

The synthesis of 3-iodo-2-methylbenzotrifluoride can be conceptualized through functional group interconversion (FGI) strategies applied to precursors like 3-nitro-2-methylbenzotrifluoride . Key steps may include:

-

Nitration of Benzotrifluoride: As demonstrated in WO1988010247A1 , benzotrifluoride is nitrated using HNO-HSO to yield 3-nitrobenzotrifluoride.

-

Methylation: Introduction of a methyl group via dimethyloxosulfonium methylide, generating 3-nitro-2-methylbenzotrifluoride .

-

Nitro-to-Iodo Conversion: Reduction of the nitro group to an amine (as in ), followed by diazotization and iodination (Sandmeyer reaction).

Hypothetical Reaction Scheme:

Challenges in Iodination

-

Regioselectivity: Competing para/ortho-directing effects of -CF and -CH may necessitate protective group strategies.

-

Iodine Stability: The C-I bond’s susceptibility to photolytic cleavage requires inert atmosphere handling.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume